5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound belonging to the class of dihydropyrimidinones. It is characterized by the presence of a bromine atom at the fifth position, an ethyl group at the third position, and a methyl group at the sixth position of the pyrimidine ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active compounds.
The compound can be synthesized through various methods, with the Biginelli reaction being one of the most prominent synthetic routes. It falls under the category of dihydropyrimidinones, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The molecular formula for 5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one is C7H9BrN2O, with a molecular weight of 217.06 g/mol.
The primary method for synthesizing 5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one is the Biginelli reaction. This three-component reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst.
The molecular structure of 5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one can be represented by its canonical SMILES notation: CCN1C=NC(=C(C1=O)Br)C
. The InChI key is MOZJBLAAIXQUTG-UHFFFAOYSA-N
, which aids in identifying the compound in chemical databases.
Property | Value |
---|---|
Molecular Formula | C7H9BrN2O |
Molecular Weight | 217.06 g/mol |
IUPAC Name | 5-bromo-3-ethyl-6-methylpyrimidin-4-one |
InChI | InChI=1S/C7H9BrN2O/c1-3... |
InChI Key | MOZJBLAAIXQUTG-UHFFFAOYSA-N |
5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one is versatile in terms of chemical reactivity:
These reactions allow for the modification of functional groups within the molecule, leading to a variety of derivatives that may exhibit different biological activities.
The mechanism of action for compounds like 5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one typically involves interactions at the molecular level with biological targets. Dihydropyrimidinones have been studied for their ability to inhibit specific enzymes or pathways associated with diseases such as cancer and viral infections.
The physical properties of 5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one include:
Chemical properties include its reactivity towards nucleophiles due to the presence of electrophilic sites on the brominated pyrimidine ring.
5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one has several notable applications:
The synthesis of 5-bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one relies primarily on the Biginelli cyclocondensation reaction, a three-component coupling of ethyl acetoacetate, bromo-substituted aldehydes (e.g., 5-bromosalicylaldehyde), and urea or thiourea derivatives. The reaction proceeds under acid catalysis to form the dihydropyrimidinone (DHPM) core, with the bromo substituent introduced via the aldehyde component. Modifications of the classical protocol include using β-keto amides instead of esters to enhance solubility or incorporating 3-ethyl groups via substituted urea derivatives like N-ethylurea [1] [10]. Kinetic studies reveal that the rate-determining step involves acid-catalyzed Knoevenagel condensation between the aldehyde and keto ester, followed by nucleophilic addition of urea. This mechanistic insight allows optimization of temperature (80–100°C) and stoichiometry (1:1.2:1.5 aldehyde:keto ester:urea) to maximize yields of brominated DHPMs [1] [7].
Heterogeneous nanocatalysts significantly enhance the synthesis of 5-bromo-3-ethyl-6-methyl-DHPMs by improving atom economy and recyclability. The magnetically separable nanocatalyst Fe₃O₄@PEG@CPTMS@dithizone-Ag (FPCD-Ag) exemplifies this advancement. Its core-shell structure features a silver-active site immobilized on a polyethylene glycol-functionalized iron oxide support, providing high surface area (confirmed via BET analysis) and acidic sites that accelerate imine formation and cyclization. Under optimal conditions (30 mg catalyst, ethanol-water (1:1), this system achieves 97% yield in 20 minutes for bromo-DHPMs. The catalyst retains >90% activity over six cycles due to robust Ag–S/N coordination, demonstrated via FT-IR and TEM studies [2]. Similarly, p-dodecylbenzenesulfonic acid catalyzes solvent-free Biginelli reactions at 80°C, yielding brominated DHPMs (>85%) while permitting catalyst recovery [7].
Table 1: Catalytic Performance in Bromo-DHPM Synthesis
Catalyst | Conditions | Yield (%) | Reusability (Cycles) |
---|---|---|---|
FPCD-Ag | EtOH/H₂O, 80°C, 20 min | 97 | >6 (90% retention) |
p-Dodecylbenzenesulfonic acid | Solvent-free, 80°C, 2 h | 89 | 4 (moderate loss) |
SnCl₂/HCl (Stephen-Biginelli) | Reflux, 3 h | 78 | Not reusable |
Solvent-free techniques minimize environmental impact while improving efficiency in bromo-DHPM synthesis. For instance, grinding 5-bromosalicylaldehyde, ethyl acetoacetate, and N-ethylurea with p-dodecylbenzenesulfonic acid at 80°C delivers the target compound in 89% yield within 2 hours, eliminating volatile organic solvents [7]. Microwave irradiation further revolutionizes this approach by enabling rapid, uniform heating via dielectric loss mechanisms. When exposed to microwaves (300–500 W), the reaction mixture absorbs energy through polar intermediates, reducing cyclocondensation time to 10–15 minutes with yields exceeding 90%. This method prevents thermal decomposition of the bromo substituent and enhances regioselectivity, as confirmed by comparative NMR studies [5] [7].
Post-synthetic modification of the DHPM core enables targeted diversification of 5-bromo-3-ethyl-6-methyl derivatives. Key strategies include:
Table 2: Post-Synthetic Functionalization Routes
Method | Reagents/Conditions | Modified Site | Application |
---|---|---|---|
Stephen-Biginelli | SnCl₂/HCl, reflux | C4 aryl group | Bromoaryl incorporation |
Metal coordination | Au(I)/Ag(I) complexes, RT | C=O, N3 | Electronic modulation |
Azide-alkyne cyclization | CuI, alkyl azides, 60°C | N1 or C6 | Bioconjugate synthesis |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2